Mdphp(hydrochloride)

Description

Contextualization within the Landscape of Synthetic Cathinone (B1664624) Research

3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has seen a significant rise in prevalence in recent years. nih.govresearchgate.net Synthetic cathinones are derivatives of cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis). nih.govbris.ac.uk These substances are designed to mimic the effects of controlled drugs like cocaine, MDMA, and other amphetamines. researchgate.net The illicit drug market is continuously expanding with new NPS, posing a significant challenge to public health and forensic science. nih.govmdpi.com

Synthetic cathinones represent a large and frequently seized group of NPS. nih.gov In Europe, they constitute more than half of the seized NPS. nih.gov The constant emergence of new derivatives often follows the legislative control of previously popular substances. nih.gov MDPHP is one such compound that has gained prominence in this evolving landscape. unife.it

Historical Trajectory and Emergence in Academic and Forensic Literature

MDPHP was first synthesized in the 1960s but has seen a recent resurgence, largely as a replacement for the similar compound methylenedioxypyrovalerone (MDPV) after it was banned. bris.ac.uk The first official notification of MDPHP to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) was by Sweden in 2014. unica.it

Since then, its presence has been increasingly documented in forensic and academic literature. For instance, a notable increase in MDPHP-related intoxication cases has been observed in Italy, where it appears to dominate the synthetic cathinone market. oup.com Forensic toxicology case reports have detailed fatal intoxications where MDPHP was the sole substance detected, highlighting its potential for significant harm. nih.govresearchgate.net The compound is often sold online under names like "monkey dust," "bath salts," or as a "research chemical." researchgate.netbris.ac.uk

Structural Classification and Nomenclature within Psychoactive Substances

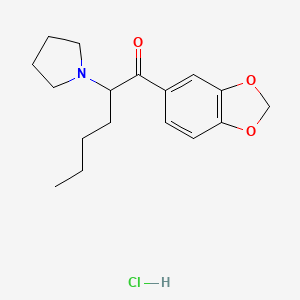

MDPHP is classified as a substituted cathinone and a novel stimulant. cfsre.org Its chemical structure is based on the cathinone skeleton, which is a β-keto analogue of amphetamine. nih.govresearchgate.net The full chemical name for MDPHP is 1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yl-hexan-1-one. cfsre.org

It is an analogue of MDPV, differing by the addition of a single carbon to the alkyl chain. caymanchem.com This structural modification, specifically the longer aliphatic chain, is believed to increase its inhibitory potency on dopamine (B1211576) transporters compared to MDPV. nih.gov The presence of an N-pyrrolidine moiety is associated with a cocaine-like stimulant effect due to the inhibition of dopamine re-uptake. nih.gov

Below is a table detailing the nomenclature and chemical identifiers for MDPHP (hydrochloride).

| Identifier Type | Value |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yl-hexan-1-one hydrochloride |

| Synonyms | 3,4-Methylenedioxy-α-pyrrolidinohexanophenone hydrochloride, MDPHP hydrochloride, 3,4-MDPHP, 3,4-MD-α-PHP cfsre.orgcaymanchem.comaksci.comcaymanchem.com |

| CAS Number | 24622-61-5 cfsre.orgaksci.comcaymanchem.com |

| Molecular Formula | C17H23NO3 • HCl caymanchem.com |

| Molecular Weight | 325.8 g/mol caymanchem.comaksci.com |

Research Significance and Academic Interest in Novel Psychoactive Substances (NPS)

The rapid emergence and proliferation of NPS like MDPHP present significant challenges for public health, forensic analysis, and drug control. mdpi.com This has spurred considerable academic and research interest aimed at understanding the pharmacology, toxicology, and abuse potential of these new compounds. nih.govmmu.ac.uk

Research into MDPHP is crucial for several reasons. In vitro studies have shown that MDPHP is a potent inhibitor of dopamine and norepinephrine (B1679862) transporters. researchgate.net Further research has investigated its effects on locomotion, aggression, and cardiovascular parameters in animal models. researchgate.net The ability of MDPHP to cross the maternal-fetal blood barrier and accumulate in fetal blood has also been a subject of study, indicating potential risks during pregnancy. nih.gov

The development of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry, has been essential for the detection and quantification of MDPHP in biological samples, which is critical for both clinical and forensic toxicology. nih.govresearchgate.net The ongoing research into MDPHP and other NPS is vital for developing effective harm reduction strategies and informing public health policies. oup.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylhexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3.ClH/c1-2-3-6-14(18-9-4-5-10-18)17(19)13-7-8-15-16(11-13)21-12-20-15;/h7-8,11,14H,2-6,9-10,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZJNLZRWBOFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344804 | |

| Record name | 3,4-Methylenedioxy-.alpha.-pyrrolidinohexanophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24622-61-5 | |

| Record name | 1-Hexanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24622-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenedioxypyrrolidinohexiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024622615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Methylenedioxy-.alpha.-pyrrolidinohexanophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)hexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENEDIOXYPYRROLIDINOHEXIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z239F67BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Precursor Analysis of Mdphp Hydrochloride

Established Synthetic Pathways and Methodological Approaches

The synthesis of 3,4-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP) hydrochloride, a synthetic cathinone (B1664624), typically follows established organic chemistry principles. A common method involves a multi-step process that begins with a Friedel-Crafts acylation. In this initial step, 1,3-benzodioxole (B145889) is reacted with valeryl chloride in the presence of a Lewis acid catalyst, such as tin(IV) chloride, to form 1-(1,3-benzodioxol-5-yl)pentan-1-one. mmu.ac.uk

The subsequent step is an alpha-bromination of the resulting ketone. This intermediate is then subjected to amination with pyrrolidine (B122466) to yield the MDPHP base. The final step involves converting the free base to its hydrochloride salt, which is a more stable, crystalline powder. europa.euwikipedia.orgeuropa.eu This general "bromination-amination" two-step procedure is a frequently encountered method in the illicit production of cathinones in Europe. europa.eu

Alternative, simpler pathways for some cathinone derivatives involve the oxidation of corresponding precursor alcohols. For instance, methcathinone (B1676376) can be synthesized by oxidizing ephedrine. europa.eu However, for pyrrolidinophenone derivatives like MDPHP, the acylation and subsequent amination route is more direct. The synthesis does not typically require sophisticated equipment, although industrial-scale production may utilize reactors with controlled heating and mixing to enhance reaction speed and yield. europa.eu

Identification and Characterization of Precursor Compounds

The primary precursors for the synthesis of MDPHP are 3,4-methylenedioxyphenyl-2-propanone and pyrrolidine. smolecule.com An alkyl halide is also utilized in the reaction to form the final compound. smolecule.com More broadly, the synthesis of cathinone derivatives relies on a few key chemical building blocks. For many, the starting point is a substituted propiophenone (B1677668). europa.eu In the case of MDPHP, this would be a propiophenone derivative with a 3,4-methylenedioxy group.

The synthesis of related pyrovalerone derivatives provides further insight into precursor types. For example, the synthesis of 3,4-catechol-PV and 4-OH-3-MeO-PV starts from a commercially available benzaldehyde (B42025) which is then reacted with n-butylmagnesium chloride. nih.gov For many synthetic cathinones, precursors like 2-bromo-4'-methylpropiophenone (B29744) are sourced to produce various cathinone analogues. europa.eu The availability of these precursors is a critical factor in the illicit manufacturing of these substances.

Analysis of By-product Formation and Impurities in Synthetic Routes

The synthesis of MDPHP and other synthetic cathinones can result in the formation of various by-products and impurities. In the synthesis of pyrovalerone derivatives, which are structurally similar to MDPHP, impurities can include excess pyrrolidine or incompletely aminated alpha-dibrominated alkylphenones. wikipedia.org These impurities can contribute to the discoloration and odor of the final product. wikipedia.org

In illicitly produced samples, it is not uncommon to find other psychoactive substances present as impurities. For example, in some cases of MDPHP intoxication, other cathinone derivatives like MDPV, MDPPP, and MDPBP have been detected at lower concentrations, suggesting they may be by-products of the synthesis. oup.com It has also been hypothesized that some novel psychoactive substances are themselves impurities generated during the synthesis of other illicit drugs. nih.gov The presence of these by-products can complicate the toxicological analysis and the assessment of the pharmacological effects of the primary substance.

Stereochemical Considerations in Synthesis

MDPHP possesses a chiral center at the alpha-carbon of the phenethylamine (B48288) backbone, meaning it can exist as two different stereoisomers, or enantiomers (R- and S-forms). unodc.orgmdpi.com The synthesis of MDPHP from achiral precursors without the use of chiral catalysts or resolving agents will typically result in a racemic mixture, containing equal amounts of both enantiomers.

The stereochemistry of synthetic cathinones can significantly influence their pharmacological activity. For many cathinone derivatives, the (S)-enantiomer has been reported to be more potent than the (R)-enantiomer. unodc.org For instance, studies on the enantiomers of MDPV, a close structural analog of MDPHP, have shown that the S-(+)-enantiomer is a more potent reuptake inhibitor of dopamine (B1211576) and norepinephrine (B1679862) transporters. mdpi.comnih.gov Similarly, the S-enantiomer of α-PVP, another related compound, is primarily responsible for its stimulant effects. nih.gov While specific studies on the enantiomers of MDPHP are less common, the general trend observed with other cathinones suggests that the biological effects of racemic MDPHP are likely dominated by one of its enantiomers. Enantioselective synthesis or separation of the enantiomers can be achieved using chiral chromatography techniques. mdpi.com

Chemical Reactions and Derivatization for Research Purposes

For analytical and research purposes, MDPHP can undergo several chemical reactions. These include:

Oxidation: This can lead to the formation of ketones or carboxylic acids. evitachem.com

Reduction: The ketone group can be reduced to an alcohol. evitachem.com

Substitution: The aromatic ring is susceptible to electrophilic substitution reactions. evitachem.com

In forensic and clinical analysis, derivatization is often employed to improve the detection and identification of MDPHP and its metabolites, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. oup.com A common derivatization technique is acetylation, which is performed after acid hydrolysis to cleave any conjugated metabolites. oup.com This process makes the molecules more volatile and thermally stable, facilitating their analysis by GC-MS. The resulting mass spectra of the derivatized compounds are then used for identification. oup.com

Metabolic studies have identified several phase I metabolites of MDPHP, which result from reactions such as demethylenation of the methylenedioxy group, oxidation of the pyrrolidine ring, and hydroxylation of the alkyl side chain. oup.com These metabolites can also be derivatized for analytical purposes. oup.com

Advanced Analytical Methodologies for Characterization and Detection of Mdphp Hydrochloride

Spectroscopic Techniques for Structural Elucidation

The unequivocal identification and structural characterization of novel psychoactive substances (NPS) like 3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) are critical in forensic and clinical toxicology. A suite of advanced analytical methodologies is employed for this purpose, with spectroscopic techniques forming the cornerstone of structural elucidation. These methods provide detailed information on the molecular structure, functional groups, and connectivity of atoms within the molecule.

Mass Spectrometry (MS) Applications in Identification and Quantification

Mass spectrometry has become an indispensable tool in forensic toxicology for the analysis of NPS, largely supplanting traditional screening assays due to its superior sensitivity and selectivity. scispace.com This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and the characterization of its structure through fragmentation patterns. For compounds like MDPHP, MS-based methods are routinely used for both qualitative identification in seized materials and biological samples and for quantitative analysis to determine the concentration of the substance in matrices such as blood and urine. colab.wsresearchgate.netnih.gov The effectiveness of MS analysis is enhanced by coupling it with chromatographic separation techniques, which resolve complex mixtures prior to detection. scispace.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of synthetic cathinones, including MDPHP. oup.comoup.com In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column before entering the mass spectrometer. mdpi.com Electron ionization (EI) at a standard energy of 70 eV is typically used to induce fragmentation, creating a reproducible mass spectrum that serves as a chemical fingerprint for the analyte. mdpi.com

Research has established specific GC-MS parameters for the detection of MDPHP. A common method employs an HP-5 MS capillary column with a programmed temperature ramp. mdpi.comswgdrug.org For example, a typical analysis might have an initial oven temperature of 100°C, which is then ramped to 280°C, yielding a retention time for MDPHP of approximately 13.21 minutes. swgdrug.org The resulting mass spectrum shows characteristic fragment ions that are crucial for identification. swgdrug.org In studies involving urine samples, derivatization, such as acetylation, is often performed on metabolites to improve their chromatographic properties and produce characteristic mass spectra. oup.comoup.com

| Parameter | Value/Description | Source(s) |

| Column | HP-5 MS (30m x 0.25 mm x 0.25 µm) | mdpi.comswgdrug.org |

| Carrier Gas | Helium | swgdrug.org |

| Oven Program | Initial 100°C, ramp to 280°C at 12°C/min, hold for 9 min | swgdrug.org |

| Retention Time | 13.21 min | swgdrug.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |

| Key Fragment Ions (m/z) | 288, 232, 140, 121 | swgdrug.org |

| Target Ions (Acetylated Urine) | 140, 154, 86 | oup.comoup.com |

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for quantifying MDPHP in complex biological matrices like blood, plasma, and urine. researchgate.netnih.gov Its high sensitivity and specificity make it ideal for detecting low concentrations of the drug. nih.gov The analysis typically involves a reversed-phase C18 column to separate MDPHP from other compounds in the sample. nih.gov Gradient elution, often using a mobile phase consisting of an aqueous solution (like 5 mM formic acid) and an organic solvent (like acetonitrile), is employed to achieve optimal separation. nih.gov

In tandem mass spectrometry (MS/MS), a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected, fragmented, and one or more resulting product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise. For MDPHP, the protonated molecule is selected as the precursor ion, and specific product ions are monitored for quantification and confirmation. researchgate.netnih.gov

| Parameter | Value/Description | Source(s) |

| Instrument | HPLC system coupled to a tandem mass spectrometer | researchgate.netnih.gov |

| Column | Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) | nih.gov |

| Mobile Phase | A: 5 mM aqueous formic acid; B: Acetonitrile (ACN) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive mode | nih.gov |

| Precursor Ion [M+H]⁺ (m/z) | 290.2 | researchgate.net |

| Product Ion 1 (m/z) | 163.1 | researchgate.net |

| Product Ion 2 (m/z) | 126.1 | researchgate.net |

| Limit of Quantification (LOQ) | 0.5 ng/mL in serum | nih.govresearchgate.net |

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), offers significant advantages for the analysis of NPS like MDPHP. scispace.com Unlike nominal mass instruments, HRMS instruments (e.g., Time-of-Flight (TOF) or Orbitrap) can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). researchgate.netresearchgate.net This capability allows for the calculation of an elemental composition for the ion, greatly increasing confidence in the identification of the parent compound and its metabolites. scispace.comresearchgate.net

HRMS is particularly valuable for identifying previously unknown substances and for elucidating metabolic pathways. scispace.comnih.gov In the context of MDPHP, LC-QTOF-MS has been successfully used to investigate its metabolism in authentic human urine samples. researchgate.net By obtaining accurate mass measurements of precursor ions and their corresponding fragment ions, researchers can propose and confirm the structures of various phase I metabolites, such as those formed through hydroxylation or demethylenation of the methylenedioxy group. researchgate.netresearchgate.net This full-scan, high-accuracy data can also be retrospectively analyzed for newly emerging threats without re-analyzing the sample. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including MDPHP. swgdrug.orgmmu.ac.uk It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. nih.govresearchgate.net While mass spectrometry provides information on molecular mass and fragmentation, NMR reveals the precise connectivity of atoms and their spatial relationships, making it the gold standard for confirming the structure of a new substance. nih.gov

For MDPHP hydrochloride, ¹H NMR spectra provide distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their integration (proportional to the number of protons), and their splitting patterns (due to coupling with neighboring protons) allow for a comprehensive assignment of the proton environment. swgdrug.org For instance, signals corresponding to the aromatic protons on the benzodioxole ring, the protons of the pyrrolidine (B122466) ring, and the aliphatic protons of the hexyl chain can be identified and assigned. swgdrug.org ¹³C NMR complements this by identifying the unique carbon environments within the molecule. nih.govmmu.ac.uk

| ¹H NMR Data for MDPHP HCl (in methanol-d₄) | ||

| Assigned Protons | Chemical Shift (δ, ppm) | Source(s) |

| Aromatic Protons | 7.76, 7.52, 7.025 | swgdrug.org |

| Methylenedioxy Protons (-O-CH₂-O-) | 6.13 | swgdrug.org |

| Methine Proton (-CH-) | 5.250 | swgdrug.org |

| Pyrrolidine & Aliphatic Protons | 3.70-3.05, 2.2-2.0, 1.3-1.1, 0.850 | swgdrug.org |

Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. mmu.ac.ukmmu.ac.uk The method is based on the absorption of infrared radiation by a molecule, which causes vibrations (stretching, bending) of its chemical bonds. Each type of bond absorbs light at a characteristic frequency, resulting in a unique spectrum that can be used for identification. researchgate.net

The FTIR spectrum of MDPHP displays several characteristic absorption bands that correspond to its key structural features. A prominent absorption band is observed for the carbonyl (C=O) group, typically around 1670-1700 cm⁻¹. mmu.ac.ukresearchgate.net Other significant bands include those for the aromatic C=C ring vibrations, C-O stretching from the methylenedioxy group, and C-N stretching from the pyrrolidine ring. mmu.ac.uk This technique serves as a quick and valuable tool for preliminary identification and for distinguishing between different classes of compounds. mmu.ac.ukresearchgate.net

| Functional Group | Characteristic Absorption Band (cm⁻¹) | Source(s) |

| Carbonyl (C=O) stretch | ~1672 - 1700 | mmu.ac.ukresearchgate.net |

| Aromatic C=C ring vibration | ~1603 | mmu.ac.uk |

| C-O stretch (methylenedioxy) | ~1261 | mmu.ac.uk |

| C-N stretch (pyrrolidine) | ~1030 | mmu.ac.uk |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used in the analysis of MDPHP. While not as specific as mass spectrometry-based methods, UV-Vis spectroscopy can be valuable for preliminary identification and quantification, particularly in seized materials where the concentration of the analyte is relatively high. The technique relies on the principle that molecules with chromophores, such as the benzodioxole group in MDPHP, absorb light in the UV-Vis region of the electromagnetic spectrum.

In the context of purity assessment, UV-Vis spectroscopy can be used to detect the presence of impurities that also absorb UV light, although it may not be able to identify them. For instance, in a study analyzing 3-chloromethcathinone (B1649792) (3-CMC), a related synthetic cathinone (B1664624), UV-Vis spectroscopy was one of the methods used for its detection. europa.euecddrepository.org The purity of seized 3-CMC hydrochloride salts was found to range from 79.5% to 98.1%. europa.eu Theoretical studies using Density Functional Theory (DFT) have also been applied to predict the UV-Vis spectra of related compounds, which can aid in the interpretation of experimental data. kent.ac.uk

It is important to note that for complex biological samples, where concentrations are much lower and the matrix is more complex, UV-Vis spectroscopy alone is generally insufficient for reliable quantification and is typically used in conjunction with more selective techniques.

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of MDPHP, providing the necessary separation from other compounds present in a sample before detection and quantification.

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a well-established technique for the analysis of volatile and thermally stable compounds like MDPHP. oup.com Method development in GC involves optimizing several parameters to achieve good separation and peak shape.

Key parameters for optimization include the selection of the GC column, carrier gas flow rate, and oven temperature program. youtube.com For instance, a common column choice is a non-polar stationary phase like an Agilent HP-5 MS column (30 m length, 0.25 mm i.d., 0.25 µm film thickness). nih.govresearchgate.net The carrier gas is typically helium with a constant flow rate of around 1.0 to 1.2 mL/min. nih.govresearchgate.netpolicija.si The oven temperature program is crucial for separating compounds with different boiling points. A typical program might start at a lower temperature, hold for a minute, and then ramp up to a higher temperature to elute all compounds of interest. policija.simdpi.com

Derivatization is often employed in GC-MS analysis of synthetic cathinones to improve their thermal stability and chromatographic properties. oup.commdpi.com For example, acetylation is a common derivatization step. oup.com One study on the detection of MDPHP and its metabolites in urine utilized microwave-assisted acetylation following acid hydrolysis and liquid-liquid extraction. oup.com Another study on various new psychoactive substances (NPS) explored different derivatizing agents and found that pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) (EtOAc) at 70°C was optimal for synthetic cathinones. mdpi.com

The table below summarizes typical GC-MS parameters used for MDPHP analysis.

| Parameter | Value/Condition | Source(s) |

| Column | Agilent HP-5 MS (30 m x 0.25 mm x 0.25 µm) | nih.govresearchgate.net |

| Carrier Gas | Helium | nih.govresearchgate.netpolicija.si |

| Flow Rate | 1.0 - 1.2 mL/min | nih.govresearchgate.netpolicija.si |

| Injection Mode | Splitless | mdpi.com |

| Injector Temperature | 250 - 280 °C | policija.simdpi.com |

| Oven Program | Example: 170°C (1 min), then 18°C/min to 293°C (6.1 min), then 50°C/min to 325°C (2.8 min) | policija.si |

| Derivatization | Acetylation, PFPA | oup.commdpi.com |

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of MDPHP and other synthetic cathinones, particularly in biological matrices. openaccessjournals.commdpi.com Unlike GC, HPLC is suitable for non-volatile and thermally labile compounds, and often does not require derivatization. HPLC is frequently coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for highly sensitive and specific detection. oup.commdpi.com

In various studies, HPLC-MS/MS has been the method of choice for quantifying MDPHP in blood and urine samples. researchgate.netnih.govunifi.it The separation is typically achieved on a reversed-phase column, such as a C18 column. policija.siresearchgate.net The mobile phase usually consists of a mixture of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile. policija.sinih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate a wide range of compounds in a single run. policija.sinih.gov

The table below outlines typical HPLC parameters for MDPHP analysis.

| Parameter | Value/Condition | Source(s) |

| Column | C18 | policija.siresearchgate.net |

| Mobile Phase A | 0.1% Formic acid and 1mM ammonium formate (B1220265) in water | policija.si |

| Mobile Phase B | 0.1% Formic acid in methanol | policija.si |

| Flow Rate | 0.4 - 1.0 mL/min | policija.siactamedica.org |

| Injection Volume | 1 - 10 µL | policija.siactamedica.org |

| Detector | Tandem Mass Spectrometer (MS/MS) | oup.comresearchgate.netnih.gov |

Ultra-performance liquid chromatography (UPLC), also known as ultra-high-performance liquid chromatography (UHPLC), represents a significant advancement in liquid chromatography. ijfmr.com By utilizing columns with smaller particle sizes (typically less than 2 µm) and instrumentation capable of handling higher pressures (up to 15,000 psi), UPLC offers several advantages over conventional HPLC. nih.govchromatographytoday.com These benefits include significantly faster analysis times, improved resolution (sharper and more separated peaks), and increased sensitivity. ijfmr.comnih.govmillennialscientific.com

The enhanced performance of UPLC is particularly valuable for the analysis of complex samples containing multiple analytes, such as in forensic toxicology and metabolomics studies. nih.gov For instance, a UHPLC-MS/MS method was developed for the confirmation and quantification of MDPHP and related compounds. oup.com The use of UPLC can lead to a substantial reduction in run times, increasing sample throughput without compromising the quality of the separation. ijfmr.com One study demonstrated that UPLC could more than double the peak capacity and provide an almost 10-fold increase in speed compared to conventional HPLC. nih.gov

The table below compares key features of HPLC and UPLC.

| Feature | HPLC | UPLC/UHPLC | Source(s) |

| Particle Size | 3 - 5 µm | < 2 µm | ijfmr.comnih.gov |

| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi | chromatographytoday.com |

| Resolution | Good | Excellent | ijfmr.comnih.govmillennialscientific.com |

| Analysis Speed | Standard | Fast | ijfmr.comnih.gov |

| Sensitivity | Good | High | ijfmr.comnih.gov |

High-Performance Liquid Chromatography (HPLC) Applications

Electrophoretic Methods for Separation and Characterization

Electrophoretic methods separate molecules based on their migration in an electric field. biopharmaspec.com This migration is influenced by the analyte's charge, size, and shape. nih.gov While less commonly reported for the specific analysis of MDPHP compared to chromatographic methods, techniques like capillary electrophoresis (CE) offer high separation efficiency and require minimal sample volume.

Capillary electrophoresis separates ions based on their electrophoretic mobility and the electroosmotic flow of the buffer inside the capillary. aurorabiomed.com Different modes of CE, such as capillary zone electrophoresis (CZE), capillary gel electrophoresis (CGE), and capillary isoelectric focusing (CIEF), can be used to separate molecules based on charge-to-mass ratio, size, and isoelectric point, respectively. biopharmaspec.comaurorabiomed.com

For the analysis of small molecules like MDPHP, CZE coupled with a suitable detector, such as a UV detector or a mass spectrometer, would be the most likely applicable technique. The development of a CE method would involve optimizing the background electrolyte (BGE) composition and pH, applied voltage, and injection parameters. nih.gov While specific applications of electrophoretic methods for MDPHP are not extensively documented in the provided search results, the principles of the technique suggest its potential for the separation and characterization of this compound.

Advanced Sample Preparation Strategies for Diverse Research Matrices (e.g., seized materials, in vitro biological samples)

Effective sample preparation is a critical step in the analytical workflow for MDPHP, as it serves to isolate the analyte from the matrix, concentrate it, and remove interfering substances. The choice of sample preparation technique depends on the nature of the matrix and the subsequent analytical method.

For seized materials , which are often powders, the sample preparation can be relatively straightforward, sometimes involving only dissolution in a suitable solvent like methanol before analysis. policija.si

For in vitro biological samples and other biological matrices like blood, urine, and hair, more extensive sample preparation is required due to the complexity of the matrix. researchgate.netmdpi.comresearchgate.net Common techniques include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For the analysis of MDPHP and its metabolites in urine, LLE followed by acetylation has been used prior to GC-MS analysis. oup.com

Solid-Phase Extraction (SPE): This is a widely used technique that involves passing a liquid sample through a solid sorbent that retains the analyte. nih.gov The analyte is then eluted with a different solvent. SPE is effective for cleaning up and concentrating analytes from complex matrices. For hair analysis, an SPE procedure was used after incubation of the hair sample in hydrochloric acid. nih.govresearchgate.net In another method for whole blood, SPE was also employed for sample preparation. researchgate.net

Protein Precipitation: For blood or plasma samples, proteins can interfere with the analysis and are often removed by precipitation with an organic solvent like acetonitrile. nih.gov

Dispersive Solid-Phase Extraction (dSPE): This is a variation of SPE where the sorbent is dispersed in the sample solution. A novel method using cork powder as a biosorbent in a dSPE format has been developed for the analysis of synthetic cathinones in postmortem blood. nih.gov

The table below summarizes sample preparation methods for different matrices.

| Matrix | Sample Preparation Technique | Key Steps | Source(s) |

| Seized Powder | Dilution | Dissolve in methanol | policija.si |

| Urine | Liquid-Liquid Extraction (LLE) | Acid hydrolysis, LLE, acetylation | oup.com |

| Hair | Solid-Phase Extraction (SPE) | Incubation in HCl, SPE | nih.govresearchgate.net |

| Blood/Plasma | Protein Precipitation | Addition of acetonitrile, centrifugation | nih.gov |

| Postmortem Blood | Dispersive SPE (dSPE) | Use of cork powder as a biosorbent | nih.gov |

The continuous development of advanced analytical and sample preparation techniques is essential for keeping pace with the emergence of new psychoactive substances and for ensuring the reliable detection and quantification of compounds like MDPHP in a variety of forensic and research contexts. nih.govhci.edu.au

Validation of Analytical Methods for Specific Research Applications

The reliability of any quantitative or qualitative analysis hinges on the thorough validation of the analytical method employed. For MDPHP(hydrochloride), this is particularly crucial in forensic and toxicological research, where accurate detection in complex biological matrices is paramount. The validation process ensures that the chosen method is fit for its intended purpose, providing confidence in the generated data. Key performance parameters are assessed according to guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX). nih.govoup.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a principal technique for the detection and quantification of MDPHP in biological specimens due to its high sensitivity and selectivity. nih.govunifi.itnih.gov Validation studies for LC-MS/MS methods focus on several key metrics. In one published method for the analysis of new psychoactive substances (NPS) in liquid samples like blood and urine, the limit of quantification (LOQ) for MDPHP was established at 0.5 ng/mL. oup.comresearchgate.net This same method demonstrated a recovery rate of 78.8% and an ion suppression of -20.4%, indicating its efficiency in extracting the analyte from the matrix and the degree of matrix effect. oup.comresearchgate.net

In forensic case reports, analytical methods are validated to confirm the presence and concentration of MDPHP. For instance, in a post-mortem case, the analyte was confirmed in femoral blood, urine, and gastric content using an LC-MS/MS method where the molecule was identified by its specific fragment ion at 219.10 m/z in MS/MS mode. nih.gov Another study reported the quantification of MDPHP in blood and urine samples with concentration ranges of 1.26–73.30 ng/mL and 19.31–8769.64 ng/mL, respectively, demonstrating the method's applicability across a wide concentration spectrum. unifi.itnih.govresearchgate.net The development and adoption of such validated analytical methods are essential for forensic toxicology laboratories to reliably detect and quantify novel psychoactive substances like MDPHP. unifi.it

The validation extends to various biological matrices, including hair. For hair analysis, a validated LC-MS/MS method reported limits of detection and quantification ranging from 0.006–0.052 ng/mg and 0.008–0.095 ng/mg, respectively, for a panel of synthetic cathinones. researchgate.net This demonstrates the high sensitivity required for detecting chronic substance use. The use of appropriate internal standards, such as Proadifen hydrochloride (SKF 525A), is a standard practice in these validated methods to compensate for variations during sample preparation and analysis. nih.gov

Table 1: Validation Parameters for LC-MS/MS Methods for MDPHP Detection This table is interactive. You can sort and filter the data.

| Parameter | Value/Range | Matrix | Source(s) |

|---|---|---|---|

| Limit of Quantification (LOQ) | 0.5 ng/mL | Blood, Urine | oup.com, researchgate.net |

| Recovery Rate (RR) | 78.8% | Blood, Urine | oup.com, researchgate.net |

| Ion Suppression (IoS) | -20.4% | Blood, Urine | oup.com |

| Linearity (Blood) | 1.26–73.30 ng/mL | Blood | unifi.it, nih.gov |

| Linearity (Urine) | 19.31–8769.64 ng/mL | Urine | unifi.it, nih.gov |

| LOQ (Hair) | 0.008–0.095 ng/mg | Hair | researchgate.net |

| Confirming Ion (MS/MS) | 219.10 m/z | Biological Samples | nih.gov |

Development of Certified Reference Materials and Analytical Standards

The foundation of accurate identification and quantification in chemical analysis is the availability of high-purity, well-characterized reference materials. nih.govresearchgate.net For MDPHP(hydrochloride), both certified reference materials (CRMs) and analytical standards are indispensable for forensic laboratories, clinical toxicology, and research institutions. researchgate.net These standards are used for instrument calibration, method validation, and as positive controls to confirm the identity of the substance in unknown samples. researchgate.net

The rapid emergence of new psychoactive substances (NPS), including synthetic cathinones like MDPHP, presents a significant challenge to reference material producers. nih.govresearchgate.netchromservis.eu The traditional timelines for reference material production and certification are often too slow to keep pace with the appearance of new derivatives on the illicit market. nih.gov This necessitates that suppliers adopt new strategies, which often involves synthesis from first principles, a process that can be complex and costly. nih.govresearchgate.net

A Certified Reference Material (CRM) is a standard of the highest quality, for which property values have been certified by a technically valid procedure, accompanied by or traceable to a certificate or other documentation issued by a certifying body. europa.euinorganicventures.com The production of CRMs follows stringent international guidelines, such as those in ISO 17034, which cover aspects like homogeneity and stability testing, batch characterization, and the provision of detailed certificates of analysis (COA). europa.euiarma.co.uk The certificate provides crucial information, including the certified value, its uncertainty, and a statement of metrological traceability to a national metrology institute (NMI) like NIST. inorganicventures.comiarma.co.uk

Several chemical suppliers provide MDPHP(hydrochloride) as an analytical reference standard or reference material. These products are intended for research and forensic applications and are characterized to ensure identity and purity. caymanchem.combertin-bioreagent.com For example, suppliers offer MDPHP hydrochloride with a stated purity of ≥98%. caymanchem.comoup.com The availability of these commercial standards is critical, as the lack of reference materials can severely complicate the detection and characterization of NPS. researchgate.net In practice, the identification of MDPHP in a biological sample is often confirmed using these commercially available CRMs or standards. researchgate.net

Table 2: Examples of Commercially Available MDPHP(hydrochloride) Analytical Standards This table is interactive. You can sort and filter the data.

| Supplier | Product Name | Purity | CAS Number | Intended Use | Source(s) |

|---|---|---|---|---|---|

| Cayman Chemical | 3,4-Methylenedioxy-α-Pyrrolidinohexanophenone (hydrochloride) | ≥98% | 24622-61-5 | Forensic and research applications | caymanchem.com, oup.com, bioscience.co.uk |

| Biosynth | MDPHP hydrochloride | Not specified | 24622-61-5 | Pharmaceutical testing, Reference Standard | biosynth.com |

| Bertin Bioreagent | 3,4-Methylenedioxy-α-Pyrrolidinohexanophenone (hydrochloride) | Not specified | 24622-61-5 | Research application, Analytical Standard | bertin-bioreagent.com |

Molecular and Cellular Pharmacological Research of Mdphp Hydrochloride in Vitro and in Silico Studies

Receptor Binding Profiles and Ligand Affinity Studies (In Vitro)

In vitro studies have been instrumental in characterizing the interaction of 3',4'-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) with various molecular targets, providing insights into its pharmacological profile. These investigations primarily focus on its binding affinity for monoamine transporters and other receptor systems.

Monoamine Transporter Binding (Dopamine, Norepinephrine (B1679862), and Serotonin (B10506) Transporters)

MDPHP demonstrates a strong affinity for the dopamine (B1211576) transporter (DAT) and norepinephrine transporter (NET), with comparatively weaker interactions at the serotonin transporter (SERT). nih.govwww.gov.ukmmu.ac.ukwikipedia.org This profile is characteristic of many pyrovalerone cathinones and is believed to underlie its stimulant effects. nih.govnih.gov

Research indicates that the length of the alkyl chain in pyrovalerone derivatives influences their potency at monoamine transporters. researchgate.net Specifically, the hexyl chain of MDPHP contributes to its high affinity for DAT and NET. researchgate.net Studies comparing MDPHP to other pyrovalerone cathinones reveal that it is a potent inhibitor of both DAT and NET. nih.govwww.gov.ukmmu.ac.uk

The binding affinities (Ki) and inhibition constants (IC50) from various in vitro assays quantify the interaction of MDPHP with monoamine transporters. For instance, one study reported IC50 values of 50 nM for DAT and 60 nM for NET, highlighting its potent inhibition of these transporters. www.gov.ukmmu.ac.uk Another study presented Ki values, showing high affinity for DAT (0.007–0.18 μM) and NET (0.06–3.5 μM), while the affinity for SERT was in the low micromolar range (2.9–12 μM). nih.govmdpi.com The high DAT/SERT and NET/SERT selectivity ratios underscore its preferential action on dopamine and norepinephrine pathways. nih.govresearchgate.net

Table 1: In Vitro Monoamine Transporter Binding Affinity and Inhibition of MDPHP

| Transporter | Binding Affinity (Ki) | Inhibition (IC50) |

|---|---|---|

| Dopamine Transporter (DAT) | 0.007–0.18 μM nih.govmdpi.com | 50 nM www.gov.ukmmu.ac.uk |

| Norepinephrine Transporter (NET) | 0.06–3.5 μM nih.govmdpi.com | 60 nM www.gov.ukmmu.ac.uk |

| Serotonin Transporter (SERT) | 2.9–12 μM nih.govmdpi.com | >10 μM researchgate.net |

Interactions with G-Protein Coupled Receptors (GPCRs)

The interaction of MDPHP with G-protein coupled receptors (GPCRs) is less extensively studied compared to its effects on monoamine transporters. However, available data suggest that some pyrovalerone cathinones can interact with certain GPCRs, although generally with lower affinity than for DAT and NET. mdpi.comresearchgate.net

Studies on related compounds indicate potential interactions with serotonergic (5-HT) receptors. For instance, some pyrovalerones exhibit binding affinity for the 5-HT1A and 5-HT2A receptors in the micromolar range. mdpi.com However, for many of these compounds, including MDPHP, the binding to 5-HT2A receptors is often weak or not significant. mdpi.com It is important to note that binding to a receptor does not necessarily equate to activation; some compounds may act as antagonists. mdpi.com

Ion Channel Modulation Studies

The direct modulation of ion channels by MDPHP is an area with limited specific research. However, in silico predictions suggest that both MDPHP and the related compound MDPV may block hERG potassium channels. unife.it Blockade of hERG channels is a significant concern in pharmacology due to its association with cardiac arrhythmias.

The broader class of synthetic cathinones has been investigated for its effects on various ion channels, and these studies may provide some context. researchgate.net However, direct experimental evidence from in vitro patch-clamp or other electrophysiological studies specifically on MDPHP and its effects on a range of ion channels is not extensively documented in the provided search results. The modulation of ion channels can occur through various mechanisms, including direct binding to the channel protein or indirect effects mediated by changes in membrane properties or intracellular signaling pathways. elifesciences.orgnih.gov

Muscarinic M2 Receptor Antagonism

Research has identified that some synthetic cathinones, particularly those with a pyrrolidine (B122466) ring, can act as antagonists at muscarinic acetylcholine (B1216132) receptors (MRs). nih.gov One study specifically investigated the structure-activity relationship of α-pyrrolidinohexiophenone (α-PHP) and its analogs at human muscarinic receptors. nih.gov

This research revealed that increasing the length of the α-carbon side chain enhances affinity for muscarinic receptors, with α-PHP showing the highest affinity for the M2 receptor subtype (Ki = 251 nM). nih.gov Functional assays confirmed that α-PHP acts as an antagonist at M2 receptors. nih.gov While this study focused on α-PHP, the structural similarity to MDPHP (which contains an additional methylenedioxy group) suggests that MDPHP might also possess activity at muscarinic receptors. The presence of the methylenedioxy moiety was generally found to hinder the interaction with muscarinic receptors compared to the unsubstituted analogs. nih.gov Another study noted that the estimated Ki of MDPHP at M1 receptors was 3.63 μM. nih.gov Muscarinic antagonists block the action of acetylcholine at these receptors, which can lead to various physiological effects. wikipedia.org

Enzyme Interactions and Inhibition Kinetics (In Vitro)

There is limited specific information available from the search results regarding the detailed in vitro enzyme interactions and inhibition kinetics of MDPHP beyond its primary action on monoamine transporters. The metabolism of MDPHP involves various enzymes, primarily cytochrome P450 (CYP) isoenzymes, which are responsible for its biotransformation. researchgate.net However, specific kinetic studies detailing the inhibition constants (Ki) or IC50 values of MDPHP for these metabolic enzymes were not found in the provided search results.

Enzyme inhibition kinetics are fundamental to understanding a compound's pharmacological and toxicological profile. taylorandfrancis.commdpi.com Different types of inhibition, such as competitive, non-competitive, or mixed inhibition, describe how a compound interacts with an enzyme and its substrate. taylorandfrancis.comnih.gov This information is crucial for predicting potential drug-drug interactions and understanding the compound's metabolic fate. While the metabolism of related synthetic cathinones has been studied, providing insights into potential pathways for MDPHP, detailed kinetic data for MDPHP's interaction with specific enzymes remains an area for further investigation. researchgate.net

Structure-Activity Relationship (SAR) Analysis using Computational and Experimental Approaches

The structure-activity relationships (SAR) of MDPHP (hydrochloride) and related pyrovalerone cathinones have been investigated through a combination of in vitro binding and uptake inhibition assays, alongside in silico molecular modeling, to elucidate how structural modifications influence their interaction with monoamine transporters.

A key structural feature of MDPHP is the length of its α-carbon alkyl chain. Studies have shown that extending this alkyl chain from a propyl group (as in MDPV) to a butyl group (as in MDPHP) can influence its potency at the dopamine transporter (DAT). oup.com Specifically, this extension appears to slightly increase the potency for inhibiting dopamine reuptake. oup.com This is part of a broader trend observed among pyrovalerone cathinones, where the extension of the α-carbon group from a propyl to a butyl to a hexyl chain generally enhances the inhibition potency at both the norepinephrine transporter (NET) and DAT. mdpi.com

The presence of the 3,4-methylenedioxy group on the phenyl ring is another critical determinant of activity. This moiety is known to enhance the inhibition potency at the serotonin transporter (SERT) when compared to analogues lacking it. mdpi.comresearchgate.net For instance, the IC₅₀ values for SERT inhibition are progressively lower for MDPPP, MDPBP, MDPV, and MDPHP, indicating that the longer α-alkyl chain, in combination with the methylenedioxy group, contributes to increased SERT interaction. mdpi.com Despite this, MDPHP and other α-pyrrolidinophenones generally exhibit a binding affinity rank order of DAT > NET > SERT, signifying a preference for catecholamine transporters. nih.gov

In silico docking studies have been employed to model the binding poses of MDPHP within the monoamine transporters. These computational models help to visualize and predict the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-transporter complex. The predicted binding affinity (Ki) from these models can then be correlated with experimental data to refine the SAR understanding. oup.com

Experimental data from radioligand binding assays and neurotransmitter uptake inhibition assays in HEK-293 cells expressing human monoamine transporters provide quantitative measures of the affinity and potency of these compounds. nih.gov For MDPHP, these studies have confirmed its potent inhibition of DAT and NET, with IC₅₀ values of 50nM and 60nM respectively, and a lower to moderate inhibition of SERT. service.gov.uk

Table 1: Monoamine Transporter Inhibition Data for MDPHP

| Transporter | IC₅₀ (nM) |

|---|---|

| Dopamine Transporter (DAT) | 50 |

| Norepinephrine Transporter (NET) | 60 |

| Serotonin Transporter (SERT) | Low to moderate inhibition |

Data sourced from pharmacology studies. service.gov.uk

Cellular Toxicity Mechanisms (In Vitro Models, e.g., Reactive Oxygen Species, Apoptosis, Necrosis)

In vitro studies using various cell lines have begun to unravel the cellular toxicity mechanisms of MDPHP, with a focus on its effects on cell viability, oxidative stress, and programmed cell death pathways.

Studies on human liver cell lines, such as HepG2 and LX2, are particularly relevant given the liver's role in metabolizing foreign compounds. mmu.ac.uk Research has indicated that MDPHP can induce a dose-dependent increase in cytotoxicity in these cells. mmu.ac.uk The observed toxicity profiles suggest that MDPHP may share mechanisms of cellular damage with other synthetic cathinones, potentially involving the disruption of mitochondrial integrity and the generation of reactive oxygen species (ROS). mmu.ac.uk

The induction of oxidative stress is a key mechanism of MDPHP-induced cytotoxicity. mmu.ac.ukresearchgate.net Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates through its antioxidant defenses. mmu.ac.uk Elevated ROS levels can lead to damage to vital cellular components, including lipids, proteins, and DNA, ultimately resulting in cell death. mmu.ac.ukIn vitro neurotoxicity studies have demonstrated that MDPHP causes a concentration-dependent increase in intracellular ROS production. researchgate.netunife.it This is often accompanied by a depletion of intracellular glutathione (B108866) (GSH), a major cellular antioxidant, further indicating a state of oxidative stress. researchgate.net

The ultimate fate of a cell exposed to a toxic substance like MDPHP can be either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). mdpi.comthermofisher.com Both processes have been implicated in MDPHP-induced cytotoxicity. Some studies have reported that MDPHP primarily elicits cell death through necrosis. unife.itresearchgate.net Necrosis is characterized by cell swelling, membrane rupture, and the release of cellular contents, which can trigger an inflammatory response. mdpi.com

Conversely, other research points towards the involvement of apoptosis. researchgate.net Apoptosis is a more controlled process involving cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. thermofisher.com It can be triggered by various stimuli, including oxidative stress and mitochondrial dysfunction. thermofisher.commdpi.com Studies have shown that MDPHP treatment can lead to an increase in apoptotic activity in a dose-dependent manner. researchgate.net The use of techniques like Annexin V/PI staining allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells, providing a more detailed picture of the cell death process. mdpi.com It is plausible that at lower concentrations or earlier time points, MDPHP may induce apoptosis, while at higher concentrations, the cellular damage may be too severe, leading to necrosis.

Table 2: Summary of In Vitro Cellular Toxicity Findings for MDPHP

| Cell Line Model | Observed Effect | Mechanism |

|---|---|---|

| HepG2, LX-2 (Liver cells) | Dose-dependent cytotoxicity. mmu.ac.uk | Disruption of mitochondrial integrity, generation of ROS. mmu.ac.uk |

| Not specified | Concentration-dependent reduction in cell viability. researchgate.netresearchgate.net | Increased oxidative stress, necrosis. researchgate.netresearchgate.net |

| Not specified | Dose-dependent increase in intracellular ROS. researchgate.net | Depletion of antioxidant defenses (e.g., glutathione). researchgate.net |

| Not specified | Induction of apoptosis and necrosis. researchgate.netresearchgate.net | DNA damage. researchgate.net |

This table summarizes findings from multiple in vitro studies.

Signaling Pathway Activation and Modulation (In Vitro)

The primary mechanism of action for MDPHP at the cellular level involves the modulation of monoamine transporter function. mmu.ac.uk As a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), MDPHP blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to an increase in their extracellular concentrations. oup.comservice.gov.ukresearchgate.net This interference with normal neural signaling is a central aspect of its pharmacological effects. mmu.ac.uk

While direct studies on the specific intracellular signaling pathways activated or modulated by MDPHP are still emerging, the consequences of monoamine transporter inhibition and induced oxidative stress provide insights into potential downstream effects. The elevation of extracellular dopamine and norepinephrine can lead to the overstimulation of their respective receptors on postsynaptic neurons, which in turn can trigger a cascade of intracellular signaling events.

The generation of reactive oxygen species (ROS), a key feature of MDPHP's cellular toxicity, is known to activate various stress-response signaling pathways. mmu.ac.uk These can include pathways leading to apoptosis, such as the intrinsic or mitochondrial pathway. thermofisher.commdpi.com This pathway is characterized by changes in mitochondrial membrane potential and the release of pro-apoptotic factors. thermofisher.commdpi.com For instance, toxicants that induce ROS can lead to the upregulation of pro-apoptotic proteins like Bim and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately leading to caspase activation and programmed cell death. mdpi.com

Furthermore, the significant cellular stress caused by MDPHP could potentially engage other signaling pathways related to cell survival, inflammation, and cell cycle regulation. However, detailed research specifically mapping the activation and modulation of pathways such as the MAP kinase (MAPK) pathways or the NF-κB pathway following MDPHP exposure in relevant in vitro models is needed to fully understand its molecular pharmacology.

Metabolic Pathways and Metabolite Identification of Mdphp Hydrochloride Excluding in Vivo Human Data

The in vitro metabolism of 3',4'-methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) has been investigated using various preclinical models to understand its biotransformation. These studies are crucial for elucidating the metabolic fate of the compound without direct human administration. Methodologies primarily involve the use of human liver microsomes (HLM), S9 fractions, and recombinant enzymes, with analysis typically performed via high-resolution mass spectrometry techniques. researchgate.netx-mol.net

Forensic and Toxicological Research Applications Methodologies, Trends, and Analytical Challenges

Method Development for Identification in Forensic Samples

The accurate identification of MDPHP in seized materials and reference standards is paramount for law enforcement and public health. A variety of sophisticated analytical techniques are employed for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for the analysis of seized drug powders and biological samples. nih.govacs.org This technique separates volatile compounds and identifies them based on their mass-to-charge ratio and fragmentation patterns. europa.eu For instance, in one case, the contents of envelopes seized by police were confirmed to contain MDPHP using GC-MS analysis. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful tool, often considered the gold standard for detecting controlled substances and their metabolites. umw.edu.plunifi.it This method is particularly useful for analyzing biological fluids like blood and urine. unifi.itnih.gov LC-MS/MS offers high sensitivity and specificity, allowing for the quantification of MDPHP even at low concentrations. nih.govresearchgate.net For example, a previously validated LC-MS/MS method had a limit of quantification (LOQ) for MDPHP of 0.5 ng/mL in liquid samples. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS), such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), provides highly accurate mass measurements, which aids in the elucidation of the elemental composition of unknown substances. nih.goveuropa.eu This is crucial when dealing with new and uncharacterized NPS. When routine GC-MS analysis fails to identify a substance, the combined use of HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary for definitive structural elucidation. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise chemical structure of molecules, including the differentiation of isomers. uni-tuebingen.de While expensive and requiring significant expertise, NMR provides detailed structural information that can be essential for identifying novel substances not present in existing spectral libraries. acs.orguni-tuebingen.de

The following table summarizes the key analytical methods used for the identification of MDPHP:

Table 1: Analytical Methods for MDPHP Identification| Method | Abbreviation | Primary Application in MDPHP Analysis | Key Advantages |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Identification in seized powders and biological samples. nih.govacs.org | Well-established, good for volatile compounds. europa.eu |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Quantification in biological fluids (blood, urine). unifi.itnih.gov | High sensitivity and specificity. umw.edu.pl |

| High-Resolution Mass Spectrometry | HRMS | Accurate mass determination for structural elucidation. nih.goveuropa.eu | Provides elemental composition. |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Definitive structural identification, isomer differentiation. acs.orguni-tuebingen.de | Provides detailed structural information. |

Analytical Challenges in Forensic Toxicology Laboratories for Novel Psychoactive Substances

Forensic toxicology laboratories face a multitude of challenges in the analysis of NPS, including MDPHP. tandfonline.comresearchgate.net The constant emergence of new substances means that laboratories are in a perpetual race to develop and validate analytical methods. nih.gov

A primary challenge is the lack of certified reference materials and validated analytical methods for new compounds. researchgate.netnih.gov Without these, the confident identification and quantification of a substance like MDPHP becomes significantly more difficult. The rapid evolution of the NPS market necessitates continuous updates to analytical scopes and libraries. acs.org

The sheer number and chemical diversity of NPS also pose a significant hurdle. nih.gov Laboratories must be equipped with advanced instrumentation, such as high-resolution mass spectrometry, to keep pace with these developments. nih.gov However, limited resources for staffing, technology, and training can impact a laboratory's ability to maintain the highest analytical standards. tandfonline.comresearchgate.net

Furthermore, the interpretation of mass spectral data for novel compounds can be challenging, requiring a high level of expertise. nih.gov The presence of isomers and the potential for co-elution with other substances can further complicate analysis.

Research on Prevalence and Distribution in Seized Drug Exhibits

Research into the prevalence and distribution of MDPHP in seized drug exhibits provides valuable insights into its trafficking and use. In Europe, synthetic cathinones are the second largest group of NPS monitored, and MDPHP is among the five most commonly seized synthetic cathinones. nih.gov In 2021, 149 kg of MDPHP was seized in the European Union, accounting for 2% of the total seized material for this class of substances. unife.it

Data from law enforcement seizures in the United States also indicate the trafficking and abuse of MDPHP and related compounds. regulations.gov Seized exhibits have been found in various forms, including powder, crystal, and rock. regulations.gov

The analysis of post-mortem samples has also revealed the presence of MDPHP. In one fatal intoxication case, MDPHP was quantified in various biological specimens, including blood, urine, and gastric contents. nih.govnih.gov Hair analysis in this case also provided evidence of past consumption. nih.govnih.gov Such studies are crucial for understanding the distribution of the drug in the body and its potential role in fatalities.

Methodologies for Distinction from Structurally Related Compounds

A significant analytical challenge is the differentiation of MDPHP from its structurally related compounds, such as isomers and analogues. gtfch.org Standard analytical methods like GC-MS may not always be sufficient to distinguish between positional isomers. gtfch.org

High-resolution mass spectrometry (HRMS) plays a key role in this context. By providing accurate mass measurements, HRMS can help differentiate between compounds with the same nominal mass but different elemental compositions. plos.org Furthermore, the fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can provide structural information that helps to distinguish between isomers. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for isomer differentiation. uni-tuebingen.de Techniques like 1H-NMR can distinguish between different substitution patterns on an aromatic ring. uni-tuebingen.de While not typically used in routine screening, NMR is invaluable for the definitive structural elucidation of new or challenging compounds. acs.org

The following table highlights methods used to distinguish MDPHP from similar compounds:

Table 2: Methodologies for Differentiating MDPHP from Related Compounds| Methodology | Principle of Differentiation | Application Example |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and unique fragmentation patterns. plos.org | Differentiating between isomers with identical nominal masses but different fragmentation. plos.org |

| Tandem Mass Spectrometry (MS/MS) | Compound-specific fragmentation patterns. researchgate.net | Distinguishing structural isomers based on their product ion spectra. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unique chemical shifts and coupling constants for each isomer. uni-tuebingen.de | Differentiating regioisomers based on aromatic proton splitting patterns. uni-tuebingen.de |

Application of Chemoinformatics and Databases in Forensic Analysis

Chemoinformatics involves the use of computational tools to analyze chemical data and has become increasingly important in forensic toxicology. nih.gov Large databases of chemical structures and analytical data are essential for the identification of known and unknown NPS. nih.gov

Forensic laboratories rely on spectral libraries, such as those for GC-MS, to match the fragmentation patterns of unknown substances with those of known compounds. acs.org The continuous updating of these libraries with data for new NPS is crucial for their effectiveness. acs.org

Chemoinformatic tools can also be used to predict the properties of uncharacterized compounds based on their chemical structure. nih.gov This can help in classifying new substances and anticipating their potential analytical behavior. europa.eu The development of online NPS databases and tools facilitates the sharing of information and collaboration between laboratories. core.ac.uk For instance, the COlleCtion of Open NatUral producTs (COCONUT) is a large, open-access database that can be a valuable resource. mdpi.com

Development of Early Warning Systems Based on Analytical Findings

Early Warning Systems (EWS) are crucial for monitoring the emergence of new psychoactive substances and responding to the threats they pose to public health. europa.eueuropa.eu Analytical findings from forensic and toxicology laboratories are a cornerstone of these systems.

When a laboratory identifies a new or unusual substance like MDPHP, this information is reported to national and international EWS, such as the one operated by the European Union Drugs Agency (EUDA). europa.eueuropa.eu This notification includes analytical data, such as mass spectra and chromatographic retention times, which are essential for other laboratories to be able to detect the substance. europa.eueuropa.eu

The timely dissemination of this analytical information allows other forensic and toxicology laboratories to incorporate the new substance into their screening methods, enabling its detection and monitoring. europa.eu This rapid sharing of data helps to build a clearer picture of the prevalence and spread of new substances, informing risk assessments and public health responses. europa.eu In the United States, the NPS Discovery program at the Center for Forensic Science Research & Education (CFSRE) serves as an open-access drug early warning system. cfsre.org

The operational flow of a national EWS typically involves the following steps:

Substance Detection and Validation: Forensic laboratories analyze seized materials and biological samples, identifying and validating the presence of NPS.

Evaluation and Reporting to EWS: Findings are reported to the central EWS authority.

Action in EWS and Monitoring: The EWS disseminates the information to its network, and the substance is formally monitored. europa.eu

Assessment of Associated Risks: The prevalence, and potential harms of the substance are evaluated.

Issuance of Warnings: Public health alerts and other warnings may be issued to relevant stakeholders.

Regulatory and Legal Frameworks Impacting Mdphp Hydrochloride Research

Classification and Scheduling of Mdphp(hydrochloride) and Analogues

MDPHP is a synthetic cathinone (B1664624) that is structurally related to other controlled substances like MDPV. wikipedia.org Its legal status varies significantly across different jurisdictions, reflecting diverse national approaches to drug control.

Several countries have explicitly listed MDPHP as a controlled substance. For instance, it is illegal in Japan and Hungary. wikipedia.org In other regions, it falls under analogue provisions, which are laws that control substances chemically similar to already scheduled drugs. wikipedia.orgdesignerlab.nl For example, in the United States, MDPHP may be considered an analogue of a controlled substance under the Federal Analog Act, which would make its distribution for human consumption illegal. designerlab.nl

In the United Kingdom, MDPHP is classified as a Class B drug. wikipedia.orgwww.gov.uk This classification is part of a broader generic approach to control synthetic cathinones. www.gov.uk Initially, some cathinones were controlled individually, but as new variations emerged, a generic definition was introduced to encompass a wider range of related compounds. www.gov.uk This approach aims to be more proactive than substance-by-substance scheduling. parliament.uk

Germany has also taken measures to control NPS, including MDPHP, under its New Psychoactive Substances Act (NpSG). wikipedia.orgoup.com This legislation restricts the substance to industrial and scientific use only. wikipedia.org

The table below provides a snapshot of the legal status of MDPHP in select jurisdictions. It is important to note that this is not an exhaustive list and the legal landscape is subject to change.

| Jurisdiction | Legal Status | Controlling Legislation (if available) |

|---|---|---|

| United Kingdom | Class B | Misuse of Drugs Act 1971 (via generic definition) www.gov.uk |

| United States | Potentially controlled as an analogue | Federal Analog Act designerlab.nl |

| Germany | Controlled (Industrial and scientific use only) | New Psychoactive Substances Act (NpSG) wikipedia.orgoup.com |

| Japan | Controlled wikipedia.org | N/A |

| Hungary | Controlled wikipedia.org | N/A |

| Canada | Schedule I wikipedia.org | N/A |

The scheduling of MDPHP and its analogues is often influenced by international bodies like the United Nations Office on Drugs and Crime (UNODC) and the World Health Organization (WHO). who.int The UN Commission on Narcotic Drugs is responsible for deciding the scope of control of substances under international drug control conventions. unodc.org While MDPHP is not currently under international control by the main conventions, the rapid emergence of NPS has prompted more frequent updates to these schedules. www.gov.br

Implications of Regulatory Status on Research Accessibility and Conduct

The classification of MDPHP as a controlled substance has significant implications for scientific research. While control measures are intended to prevent abuse and trafficking, they can also create barriers to legitimate scientific inquiry. who.int

Researchers seeking to study scheduled substances like MDPHP must navigate a complex web of regulations, which often includes stringent licensing, registration, and security requirements. These hurdles can increase the cost and time required to conduct research, potentially deterring scientific investigation into the pharmacology, toxicology, and potential therapeutic applications of these compounds.

The controlled status of MDPHP can also limit the availability of the substance for research purposes. Scientists must obtain the compound from licensed suppliers, and the administrative burden associated with this process can be substantial. Furthermore, the stigma associated with controlled substances can create challenges in securing funding and institutional support for research. scannernps.eu

Despite these challenges, the controlled status of MDPHP also underscores the importance of research. Regulatory bodies rely on scientific evidence to make informed decisions about scheduling. tni.org Research on the harms and potential medical uses of NPS is crucial for developing evidence-based drug policies. europa.eu The Advisory Council on the Misuse of Drugs (ACMD) in the UK, for example, conducts harms assessments of substances like MDPHP to inform government policy. service.gov.uk

International Cooperation and Data Sharing in Research of Controlled Substances

The global nature of the NPS market necessitates a coordinated international response. service.gov.uk International cooperation and data sharing are essential for monitoring the emergence of new substances, understanding their effects, and developing effective control measures. service.gov.uk

Several international bodies and initiatives facilitate this cooperation: